An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2)
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, a derivative of the privileged 1,4-benzodioxane scaffold, is a key intermediate in the synthesis of a variety of biologically active molecules. The 1,4-benzodioxane motif is present in numerous pharmaceuticals and natural products, exhibiting a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, intended to support researchers in its effective utilization.
Chemical and Physical Properties
While specific experimental data for 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is not extensively reported in the literature, the properties of its precursor, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, provide valuable context.
Table 1: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) [2]
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Pale brown crystalline solid |
| Melting Point | 135-136 °C |
| Boiling Point | 339.8 °C at 760 mmHg |
| Density | 1.4 g/cm³ |
| Flash Point | 142.0 °C |
| Refractive Index | 1.587 |
Table 2: Properties of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2) [3]
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
Synthesis
The primary route to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is through the chlorination of its corresponding carboxylic acid.
Synthesis of the Precursor: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
A common method involves a two-step process starting from 3,4-dihydroxybenzaldehyde.
Experimental Protocol:
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Ring Closure: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.
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Oxidation: The intermediate aldehyde is then oxidized using an aqueous solution of potassium permanganate to produce 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Experimental Protocol:
A mixture of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, benzene, and thionyl chloride is heated under reflux for one hour. The reaction mixture is then evaporated to dryness under reduced pressure. To ensure complete removal of thionyl chloride, the residue is redissolved in benzene, and the solvent is again removed by distillation. The final product is 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride.[4]
Caption: Synthesis of the target compound.
Reactivity and Applications
As an acyl chloride, 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is a reactive electrophile, readily undergoing nucleophilic acyl substitution. This reactivity makes it a valuable building block in organic synthesis, particularly for the preparation of amides and esters.
Amide Synthesis
The reaction with primary or secondary amines is a common application, leading to the formation of a stable amide bond. This is a cornerstone of medicinal chemistry for the synthesis of drug candidates.[][6]
Experimental Protocol: General Amide Formation
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A solution of the amine and a base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) is prepared.
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2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and by-products, followed by drying and evaporation of the organic solvent.
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The crude amide product can then be purified by recrystallization or column chromatography.
Caption: General amide synthesis workflow.
Applications in Drug Discovery
The 2,3-dihydro-1,4-benzodioxin moiety is a key structural feature in a variety of pharmacologically active compounds. Derivatives have been investigated for their potential as:
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Antimicrobial agents: Certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown in vitro antibacterial and antifungal activities.[7]
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Antioxidants: Some derivatives have been evaluated for their ability to inhibit lipid peroxidation.
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Enzyme inhibitors: The benzodioxane scaffold has been utilized in the design of inhibitors for enzymes such as PARP1, which is a target in cancer therapy.[8]
While specific signaling pathways directly modulated by 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride are not detailed in the literature, its utility in synthesizing a diverse library of compounds allows for the exploration of various biological targets. The versatility of the 2,3-dihydro-1,4-benzodioxane substructure stems from its ability to interact with specific biological receptors and enzymes, thereby influencing cellular pathways.[1]
Safety and Handling
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is classified as a dangerous good for transport.[3] As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will react with water, including atmospheric moisture, to produce hydrochloric acid.
Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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Keep away from water and other nucleophilic reagents.
Conclusion
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is a valuable and reactive intermediate for the synthesis of compounds containing the biologically significant 1,4-benzodioxane scaffold. Its utility in forming stable amide and ester linkages makes it a key tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. Further research to fully characterize its physical and spectral properties would be a valuable contribution to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurjchem.com [eurjchem.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
